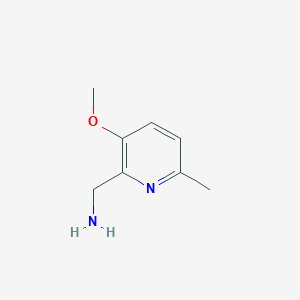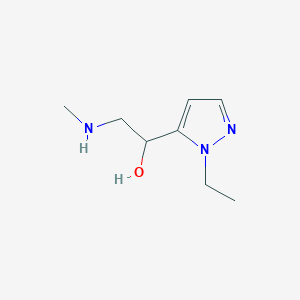
2-Amino-5-methoxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-3-methylpentanoic acid is a branched-chain amino acid with the molecular formula C7H15NO3 It is characterized by the presence of an amino group at the second position, a methoxy group at the fifth position, and a methyl group at the third position of the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-amino-3-methylpentanoic acid, with a methoxy-containing reagent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the amino group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.
Major Products
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-amino-5-methoxy-3-methylpentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-5-methoxy-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence its lipophilicity and membrane permeability. These properties enable it to modulate enzyme activity and receptor binding, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpentanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Amino-5-methoxybenzoic acid: Contains a benzene ring, leading to distinct aromatic characteristics.
2-Acetamido-3-methylpentanoic acid: Features an acetamido group, altering its solubility and biological activity.
Uniqueness
2-Amino-5-methoxy-3-methylpentanoic acid is unique due to the presence of both an amino and a methoxy group on a branched-chain amino acid backbone. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-5-methoxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(3-4-11-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
AXAQUNNCDQSVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
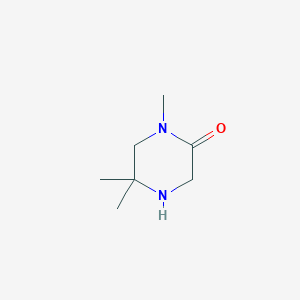

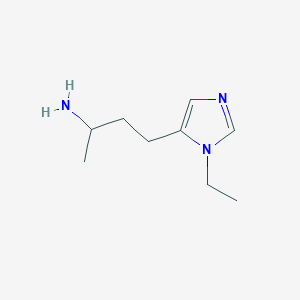
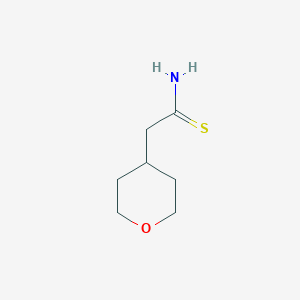
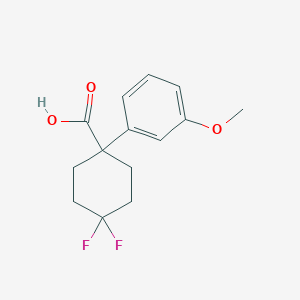
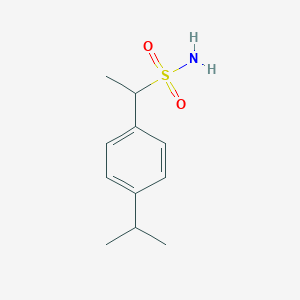
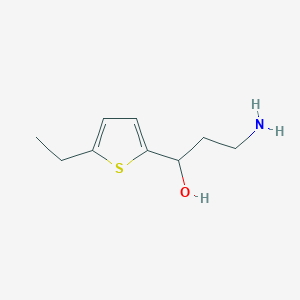

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
